molecular formula C8H15N3O3 B141625 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) CAS No. 149049-87-6

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)

Cat. No. B141625
M. Wt: 201.22 g/mol
InChI Key: GBIQIEPKEKXDHE-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), also known as TETEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETEN is a nitroalkene derivative of pyridine, and its unique structure makes it an attractive molecule for research in the fields of pharmacology, biochemistry, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell proliferation, and cell migration. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the mitochondrial pathway.

Biochemical And Physiological Effects

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI). One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in vivo. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), which could lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, further research is needed to explore the potential applications of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in other fields, such as agriculture and environmental science.

Synthesis Methods

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with various reagents. One of the most commonly used methods for the synthesis of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by nitration, reduction, and dehydration.

Scientific Research Applications

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis.

properties

CAS RN

149049-87-6

Product Name

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine

InChI

InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1

InChI Key

GBIQIEPKEKXDHE-PHDIDXHHSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C

SMILES

CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C

Canonical SMILES

CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C

synonyms

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)

Origin of Product

United States

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